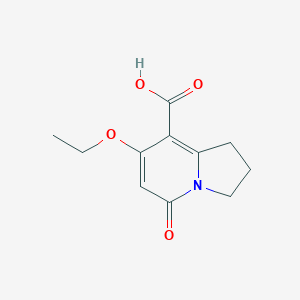
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS Number: 1291846-05-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13NO4 with a molecular weight of 223.22 g/mol. The compound features an indolizine core structure which is significant in various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| CAS Number | 1291846-05-3 |
Antimicrobial Properties
Research indicates that compounds similar to 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine have exhibited antimicrobial activity. A study focusing on indolizine derivatives showed that they could inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation by targeting specific oncogenes.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects attributed to the compound. It may exert these effects through antioxidant mechanisms and modulation of neuroinflammatory responses. This is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study tested the antimicrobial activity of various indolizine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indolizine structure can enhance antimicrobial potency.
- Anticancer Mechanisms : In a controlled experiment with human cervical cancer cells (HeLa), treatment with 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed increased apoptotic cells following treatment.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound showed a reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolism of this compound:
- Metabolic Stability : In vitro tests using liver microsomes indicated that 7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine has moderate metabolic stability with a half-life of approximately 4 hours.
- Drug Interactions : Investigations into potential drug-drug interactions revealed that this compound does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations, suggesting a low risk for interactions with commonly prescribed medications.
Eigenschaften
IUPAC Name |
7-ethoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-8-6-9(13)12-5-3-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDCWSQEDSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCC2=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














